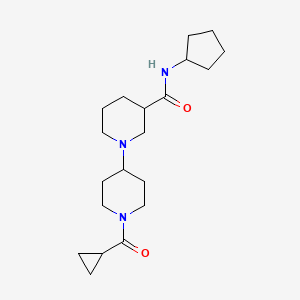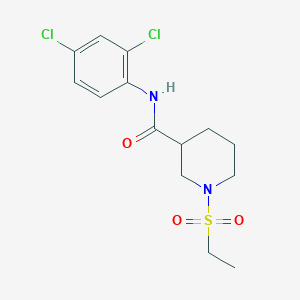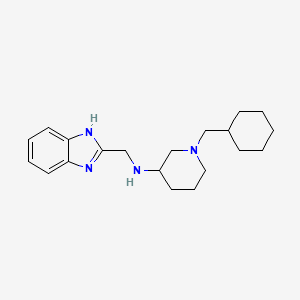
N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide increases the levels of GABA in the brain, which has a calming and inhibitory effect on neuronal activity. This mechanism of action is similar to that of benzodiazepines, but N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to be more selective and potent than benzodiazepines.
Biochemical and physiological effects:
N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to increase brain GABA levels and reduce seizure activity in animal models of epilepsy. Additionally, N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction. In humans, N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to be well-tolerated and safe, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its potency and selectivity for GABA aminotransferase inhibition. This allows for more precise and targeted manipulation of GABA levels in the brain. However, one limitation of using N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide is its high cost and limited availability, which may restrict its use in certain research settings.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is its potential therapeutic applications in the treatment of anxiety and depression. Additionally, further studies are needed to determine the long-term safety and efficacy of N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide in humans. Finally, research is needed to develop more cost-effective and scalable synthesis methods for N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide to increase its availability for research and potential clinical use.
Métodos De Síntesis
The synthesis of N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of N-cyclopentyl-1,4-diaminobutane with cyclopropylcarbonyl chloride in the presence of triethylamine and 1,2-dichloroethane. The resulting intermediate is then reacted with 1,4-bis(4-piperidyl)butane-1,4-dicarbonyl chloride in the presence of triethylamine and acetonitrile to yield N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to increase brain GABA levels and reduce seizure activity in animal models of epilepsy. Additionally, N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction.
Propiedades
IUPAC Name |
N-cyclopentyl-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O2/c24-19(21-17-5-1-2-6-17)16-4-3-11-23(14-16)18-9-12-22(13-10-18)20(25)15-7-8-15/h15-18H,1-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSVWBLRDGODKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6084525.png)
![1-(2-chloro-4-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084533.png)

![N,2,6-trimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-4-pyrimidinecarboxamide](/img/structure/B6084538.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6084545.png)
![2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6084564.png)
methylene]acetamide](/img/structure/B6084568.png)
![(3R*,4R*)-4-(1-azepanyl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinol](/img/structure/B6084575.png)

![2-(4-methyl-1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6084592.png)
![N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B6084597.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}acetamide](/img/structure/B6084603.png)
![1-phenyl-4-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]piperazine](/img/structure/B6084616.png)
![N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B6084618.png)